![molecular formula C23H23N5O3 B2508324 N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,4-dimethylbenzamide CAS No. 1021098-75-8](/img/structure/B2508324.png)

N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,4-dimethylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

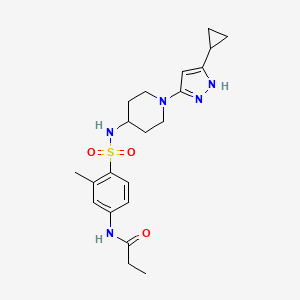

The compound N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,4-dimethylbenzamide is a synthetic molecule that likely belongs to a class of heterocyclic compounds featuring a triazolo[4,3-b]pyridazine core. This core is a fused bicyclic structure consisting of a triazole ring joined to a pyridazine ring. The molecule also contains a methoxyphenyl group, suggesting potential for interaction with biological systems, and a benzamide moiety, which is a common pharmacophore in drug design due to its bioactive properties.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been described in the literature. For instance, derivatives of 3-phenyl-1,5-dimethyl-1H-[1,2,4]triazolo[4',3':1,2]pyrimido[4,5-e][1,3,4]oxadiazines were synthesized through heterocyclisation involving hydrazino derivatives with aromatic aldehydes or carbon disulfide and alkyl halides . Although the specific synthesis of this compound is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple rings that can influence the molecule's electronic distribution and, consequently, its reactivity and interaction with biological targets. The methoxy group and the benzamide moiety are likely to play a significant role in the molecule's binding affinity to its targets due to their electron-donating and hydrogen bond-accepting properties, respectively.

Chemical Reactions Analysis

The chemical reactivity of related compounds includes the formation of sulfanyl derivatives, as seen in the synthesis of [(1,5-Dimethyl-3-phenyl-1H-[1,2,4]triazolo[4',3':1,2]pyrimido[4,5-e][1,3,4]oxadiazin-7-yl) sulfanyl]methyl cyanide . This suggests that the triazolo[4,3-b]pyridazine core can undergo substitution reactions, which could be useful for further chemical modifications of the compound.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not explicitly provided, related compounds have been synthesized in ionic liquids, which are known for their advantageous properties such as good yields, environmental friendliness, and mild reaction conditions . This suggests that the synthesis of similar compounds can be optimized using such innovative media.

Wissenschaftliche Forschungsanwendungen

Antiproliferative Activity

- Studies have found that derivatives of [1,2,4]triazolo[4,3-b]pyridazine, similar to the chemical , exhibit significant antiproliferative activities. These compounds have been shown to inhibit the proliferation of endothelial and tumor cells (Ilić et al., 2011).

Antimicrobial Evaluation

- Novel series of polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines, which include structures related to the chemical in focus, have been synthesized and shown to possess antimicrobial activity (El‐Kazak & Ibrahim, 2013).

Study of Structural Modifications and Biological Potential

- The modification of molecules with 1,2,4-triazole and pyrazole fragments, similar to the chemical being discussed, has been studied for their potential to influence various types of biological activities. These studies explore the interaction with various biological targets (Fedotov et al., 2022).

Antioxidant Ability

- Certain derivatives related to the compound of interest have demonstrated significant antioxidant ability. For example, compounds with 6-amino-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl structures have been evaluated for their antioxidant properties (Shakir et al., 2017).

Antitumor Activity

- Research has also indicated the antitumor activity of derivatives similar to N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,4-dimethylbenzamide. These compounds show promise in inhibiting a wide range of cancer cell lines (Yanchenko et al., 2020).

Wirkmechanismus

Target of Action

The compound, N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,4-dimethylbenzamide, is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This class of compounds has been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects

Mode of Action

Compounds in the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class are known to interact with different target receptors through hydrogen bond accepting and donating characteristics . This allows them to make specific interactions with different target receptors, which could explain their diverse pharmacological activities .

Biochemical Pathways

Given the diverse pharmacological activities of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class, it’s likely that this compound affects multiple pathways .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class , suggesting that these compounds have been studied for their pharmacokinetic properties.

Result of Action

Compounds in the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These effects suggest that the compound could have a wide range of molecular and cellular impacts.

Action Environment

The broad range of pharmacological activities associated with the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class suggests that these compounds may be effective in a variety of biological environments .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-3,4-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N5O3/c1-15-4-5-18(14-16(15)2)23(29)24-12-13-31-21-11-10-20-25-26-22(28(20)27-21)17-6-8-19(30-3)9-7-17/h4-11,14H,12-13H2,1-3H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBRZLBWMHPHZDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCCOC2=NN3C(=NN=C3C4=CC=C(C=C4)OC)C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-Dimethyl-1-(4-methylphenyl)-N'-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine](/img/structure/B2508248.png)

![2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-mesitylacetamide](/img/structure/B2508250.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-1-(benzo[d]oxazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2508252.png)

![1-[4-(Hydroxymethyl)phenyl]-2-methyl-3-piperidin-1-ylpropan-1-one](/img/structure/B2508254.png)

![(Z)-5-(4-bromobenzylidene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2508261.png)

![6-Oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylic acid methyl ester](/img/structure/B2508262.png)